2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-7-8-16(29-3)17(12-14)30(27,28)23-11-10-22-19-13-20(25-15(2)24-19)26-18-6-4-5-9-21-18/h4-9,12-13,23H,10-11H2,1-3H3,(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGBYQMWWIMCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatment. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzenesulfonamide core, which is known for its diverse biological activities, particularly as an inhibitor of carbonic anhydrases and other enzymes.
- Enzyme Inhibition : The compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. Studies report IC50 values ranging from 10.93 to 25.06 nM, indicating potent selectivity for CA IX over CA II .
- Induction of Apoptosis : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving increased annexin V-FITC positive cells, suggesting a robust apoptotic response .
- Antibacterial Activity : Preliminary evaluations indicate that derivatives of this compound possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentrations (MICs) have shown promising results, with significant inhibition at concentrations around 50 µg/mL .
1. Anticancer Activity
A study focused on the compound's anticancer properties found that it significantly inhibited cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism was primarily linked to the inhibition of CA IX, which plays a crucial role in the acidic microenvironment of tumors .
2. Antimicrobial Efficacy
The antimicrobial efficacy was assessed using the agar-well diffusion method, revealing that the compound exhibited substantial antibacterial activity against S. aureus with an inhibition percentage reaching up to 80% compared to control .
| Tested Bacteria | Inhibition Percentage | Control (CIP) |
|---|---|---|
| Staphylococcus aureus | 80.69% | 99.2% |
| Klebsiella pneumoniae | 79.46% | Not specified |
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested favorable pharmacokinetic properties for the compound, indicating its potential for therapeutic use without significant toxicity profiles .
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds similar to 2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide may exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have shown activity against various cancer cell lines, including those resistant to conventional therapies .
Case Study:
A study on related benzenesulfonamide derivatives demonstrated their effectiveness against multiple human tumor cell lines, reporting IC₅₀ values in the low micromolar range (1.9–3.0 μM) . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on similar pyrimidine-sulfonamide derivatives has revealed promising results against bacterial strains, including those responsible for hospital-acquired infections .
Case Study:
A recent study evaluated new thiopyrimidine-benzenesulfonamide compounds for their antimicrobial efficacy, finding that they significantly inhibited biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Enzyme Inhibition
There is growing interest in the enzyme inhibitory potential of this class of compounds. Sulfonamides have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer and inflammatory processes.
Case Study:
Research has focused on the synthesis of sulfonamide derivatives that act as inhibitors for α-glucosidase and acetylcholinesterase, enzymes involved in diabetes and Alzheimer's disease respectively . The findings suggest that modifications to the sulfonamide structure can enhance enzyme inhibition.
Comparative Data Table
The following table summarizes the applications and findings related to this compound and its derivatives:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what challenges arise in multi-step synthesis?
Answer:
The synthesis involves sequential coupling of pyrimidine and benzenesulfonamide moieties. Key steps include:
- Pyrimidine Core Formation : Cyclocondensation of amidines with diketones or nitriles under acidic/basic conditions .
- Sulfonamide Coupling : Reacting the pyrimidine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Challenges : - Low Yield in Coupling Steps : Steric hindrance from the pyridin-2-ylamino group may reduce reactivity. Mitigate by using polar aprotic solvents (DMF) and elevated temperatures.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .
Advanced: How can researchers optimize coupling reaction yields while minimizing byproducts?
Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance aryl-amine coupling efficiency .
- Solvent Optimization : Test DMSO or DMF for improved solubility of aromatic intermediates.
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization). Adjust stoichiometry (1.2:1 amine:sulfonyl chloride ratio) to suppress undesired pathways .
Basic: What analytical techniques validate structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .
Advanced: How to resolve contradictions in enzyme inhibition data across assay platforms?
Answer:
- Assay Standardization : Compare results under uniform conditions (pH 7.4, 37°C) .
- Enzyme Isoform Profiling : Use isoform-specific inhibitors (e.g., CYP3A4 vs. CYP2D6) to identify off-target effects.
- Compound Stability Testing : Incubate the compound in assay buffer for 24h; analyze degradation via LC-MS .
Basic: How do substituents influence solubility, and what solvents are optimal?
Answer:
| Substituent | Solubility in DMSO (mg/mL) | Solubility in Water (mg/mL) |
|---|---|---|
| Methoxy (2-OCH₃) | >50 | <0.1 |
| Methyl (5-CH₃) | >50 | <0.1 |
| Pyridin-2-ylamino | 10–20 | Insoluble |
Optimal Solvents : DMSO for stock solutions; ethanol for biological assays. Pre-saturate aqueous buffers with compound to avoid precipitation .
Advanced: Designing a metabolic stability study in hepatic microsomes: Key parameters?
Answer:
- Incubation Conditions : 1 µM compound, 0.5 mg/mL microsomal protein, NADPH regeneration system, 37°C .
- Sampling Timepoints : 0, 5, 15, 30, 60 min.
- Analytical Method : LC-MS/MS with MRM transitions for parent compound and metabolites. Calculate half-life (t₁/₂) using non-compartmental analysis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis and weighing.
- Emergency Measures : Neutralize spills with 5% sodium bicarbonate; rinse eyes with water for 15 minutes .
Advanced: Computational prediction of kinase binding: Validating docking results experimentally
Answer:
- Docking Software : AutoDock Vina with crystal structure of target kinase (PDB ID: 1XKK).
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD).
- Kinase Inhibition Assay : Compare IC₅₀ values with docking scores. Discrepancies >10-fold suggest model refinement (e.g., induced-fit docking) .
Basic: How does the pyridin-2-ylamino group affect electronic properties?
Answer:
- Electron-Donating Effect : The amino group increases pyrimidine ring electron density, enhancing nucleophilic substitution reactivity.
- Impact on pKa : Pyridine nitrogen (pKa ~4.5) protonates under acidic conditions, altering solubility .
Advanced: Building a structure-activity relationship (SAR) model for kinase selectivity
Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the pyrimidine 6-position.
- Data Collection :
- Activity : IC₅₀ against 10 kinases (e.g., EGFR, BRAF).
- Computational Descriptors : LogP, polar surface area, H-bond donors.
- Modeling : Partial Least Squares (PLS) regression identifies key substituents for selectivity (e.g., 6-F enhances EGFR specificity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
